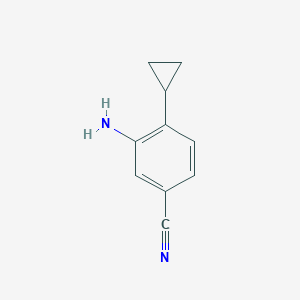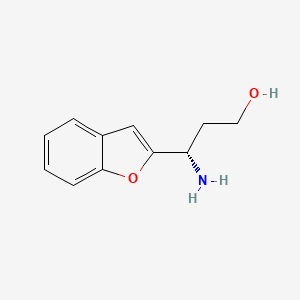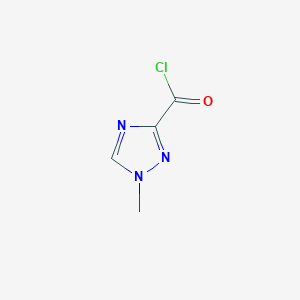
1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid+SOCl2→1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride+SO2+HCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: It can be reduced to 1-methyl-1H-1,2,4-triazole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Amides, Esters, Thioesters: Formed through substitution reactions
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Formed through hydrolysis
1-Methyl-1H-1,2,4-triazole-3-methanol: Formed through reduction
Aplicaciones Científicas De Investigación
Chemistry: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through acylation reactions. It helps in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties. Its derivatives are investigated for their ability to inhibit specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and polymers. It is also employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carbonyl chloride involves its ability to acylate nucleophilic sites on target molecules. The compound reacts with nucleophiles, such as amino groups in proteins or peptides, forming stable amide bonds. This modification can alter the biological activity of the target molecule, leading to changes in enzyme activity, protein-protein interactions, or receptor binding.
Comparación Con Compuestos Similares
- 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-Methyl-1H-1,2,4-triazole-3-methanol
- 1,2,4-Triazole-3-carbonyl chloride
Uniqueness: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride is unique due to its specific reactivity and ability to form stable amide bonds with nucleophiles. This property makes it a valuable intermediate in organic synthesis and a useful tool in biological research. Its derivatives exhibit diverse biological activities, making it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C4H4ClN3O |
|---|---|
Peso molecular |
145.55 g/mol |
Nombre IUPAC |
1-methyl-1,2,4-triazole-3-carbonyl chloride |
InChI |
InChI=1S/C4H4ClN3O/c1-8-2-6-4(7-8)3(5)9/h2H,1H3 |
Clave InChI |
PVQRHUVRWQFGSG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)

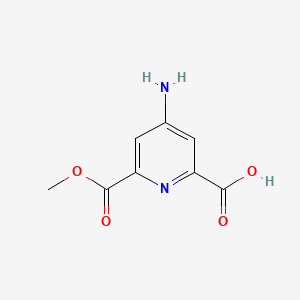

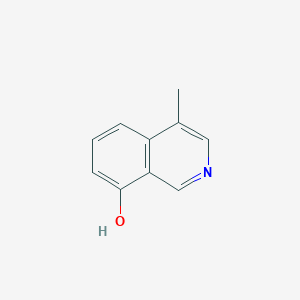



![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
